molecular formula C9H15NO B8728730 N,N-Bis(cyclopropylmethyl)formamide CAS No. 920494-81-1

N,N-Bis(cyclopropylmethyl)formamide

Cat. No.: B8728730
CAS No.: 920494-81-1
M. Wt: 153.22 g/mol
InChI Key: RSFZNXXCLZNJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(cyclopropylmethyl)formamide is a chemical compound of interest in organic synthesis and pharmaceutical research. As a formamide derivative, it serves as a versatile polar aprotic solvent and potential intermediate in the construction of more complex molecules. The cyclopropylmethyl groups attached to the nitrogen atom may contribute unique steric and electronic properties, making this compound a valuable building block for medicinal chemistry, particularly in the development of novel pharmacologically active agents. Formamides, in general, are known to be used in various synthesis reactions, including the Leuckart reaction for preparing primary amines. Researchers may utilize this compound in the development of new synthetic methodologies or as a precursor in the synthesis of compounds with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. NOTE: Specific data on this compound's physical properties (e.g., boiling point, density), mechanism of action, and confirmed research applications are not currently available in the public domain and require further verification by the researcher.

Properties

CAS No.

920494-81-1

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N,N-bis(cyclopropylmethyl)formamide

InChI

InChI=1S/C9H15NO/c11-7-10(5-8-1-2-8)6-9-3-4-9/h7-9H,1-6H2

InChI Key

RSFZNXXCLZNJNV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2CC2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Formamide derivatives vary significantly based on substituents. Below is a comparison of key physical properties from the evidence:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features Reference
N,N-Diisopropylformamide C₇H₁₅NO 129.20 196 0.864 Branched alkyl groups; high thermal stability
N,N-Diisobutylformamide C₉H₁₉NO 157.25 Not reported Not reported Larger substituents; increased steric hindrance
N,N-Diethylformamide C₅H₁₁NO 101.15 Not reported Not reported Smaller substituents; lower boiling point
N,N-Dipropyl-1-(ethylsulfinyl)formamide C₉H₁₉NO₂S 217.32 Not reported Not reported Sulfinyl group enhances polarity

Key Observations :

  • Thermal Stability : N,N-Diisopropylformamide has a high boiling point (196°C), attributed to strong dipole-dipole interactions and hydrogen bonding .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfinyl in ) enhance polarity, affecting solubility and catalytic activity.

Antioxidant Activity (Schiff Base Analogues)

  • 5-DPSS : Exhibited superior DPPH• scavenging (EC₅₀ = 7.10 ± 0.16 μg/mL) due to disulfide bridges and hydroxyl positioning .
  • 3-DPSS : Highest ABTS radical scavenging (EC₅₀ = 1.36 ± 0.08 μg/mL), highlighting the role of substituent geometry .

Implications for Formamides : Substituent position and bridging atoms (e.g., sulfide vs. disulfide) could modulate redox properties in formamide derivatives, though this remains speculative without direct data.

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